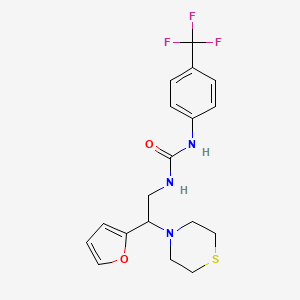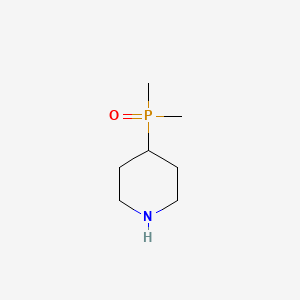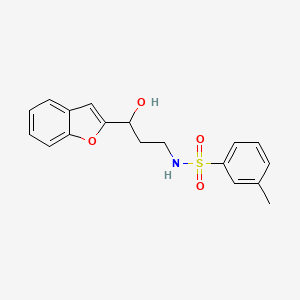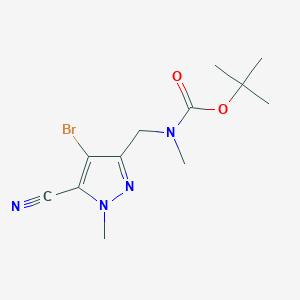
tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate was first synthesized by Li and co-workers. Since then, it has been the focus of several scientific studies due to its potential applications in various fields.Molecular Structure Analysis
The molecular formula of this compound is C11H15BrN4O2. The InChI key is XOMFUEQYTJWJJV-UHFFFAOYSA-N. The SMILES representation is CC©©OC(=O)N©C1=NN(C(=C1Br)C#N)C.Physical And Chemical Properties Analysis
The molecular weight of the compound is 315.171. The predicted boiling point is 441.1±45.0 °C , and the predicted density is 1.38±0.1 g/cm3 . The predicted pKa is -1.77±0.70 .Scientific Research Applications
Synthesis and Characterization
Preparation and Reaction Studies : The compound has been used in the preparation and Diels‐Alder reaction of various carbamate derivatives. For instance, Padwa, Brodney, and Lynch (2003) explored the use of tert-butyl carbamate derivatives in the preparation of hexahydroindolinones, highlighting its role in Diels-Alder reactions and other rearrangements (Padwa, Brodney, & Lynch, 2003).
Structural Characterization : Richter et al. (2009) and Cuenú et al. (2019) conducted studies on the structural characterization of similar compounds. These studies involve analyzing the dihedral angles formed by the pyrazole rings and conducting theoretical and experimental studies on Schiff bases related to these compounds (Richter et al., 2009); (Cuenú et al., 2019).
Chemical Interactions and Molecular Structure
Hydrogen-Bonding Patterns : López et al. (2010) explored the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, demonstrating the structural complexity and interactions in such compounds (López et al., 2010).
Molecular Structure Analysis : Tamer et al. (2016) and Das et al. (2016) conducted studies on molecular structure, spectral analysis, and crystal packing of carbamate derivatives. These studies provide insights into the interplay of hydrogen bonds and other molecular interactions in these compounds (Tamer et al., 2016); (Das et al., 2016).
Chemical Shifts and Spectral Analysis
- NMR Spectroscopy : Cabildo, Claramunt, and Elguero (1984) reported on the 13C NMR chemical shifts of various N-methyl-pyrazole derivatives, which is crucial for understanding the electronic environment and structure of these compounds (Cabildo, Claramunt, & Elguero, 1984).
Synthesis of Derivatives and Intermediates
Synthesis of Novel Compounds : Research by Bobko et al. (2012) and Prasad (2021) involves the synthesis of novel pyrazole derivatives, highlighting the versatility of tert-butyl carbamate derivatives in synthesizing biologically active compounds (Bobko et al., 2012); (Prasad, 2021).
Development of Antibacterial Agents : Several studies focus on the synthesis of tert-butyl pyrazole derivatives for potential use as antibacterial agents, underscoring the compound's significance in medicinal chemistry and drug development (Prasad, 2021).
Mechanism of Action
Target of Action
Tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is a pharmaceutical intermediate compound that can be used in the synthetic anticancer prescription drug Lorlatinib . Lorlatinib is a drug used in the treatment of non-small cell lung cancer caused by adult non-small cell lung cancer (NSCLC) caused by an unusual mesenchymal lymphoma . Therefore, the primary targets of this compound are likely to be the same as those of Lorlatinib.
Pharmacokinetics
Some properties such as boiling point (4411±450 °C), density (138±01 g/cm3), and pKa (-177±070) are predicted . These properties could influence the compound’s bioavailability.
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2/c1-12(2,3)19-11(18)16(4)7-8-10(13)9(6-14)17(5)15-8/h7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLRKGVZBYVBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1Br)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
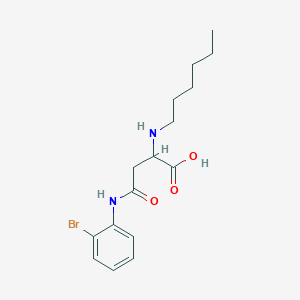
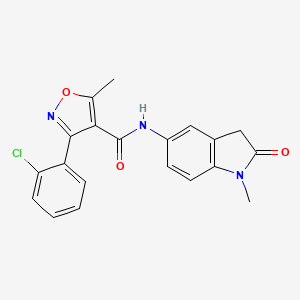
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2571220.png)
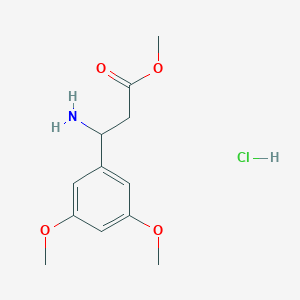
![4-[(4-chlorophenyl)methyl]-1-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2571223.png)
![N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]prop-2-enamide](/img/structure/B2571224.png)
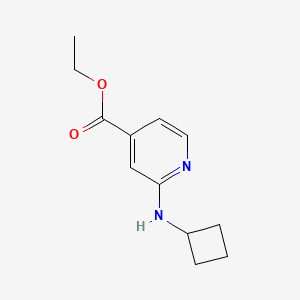
![5-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2571227.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2571228.png)
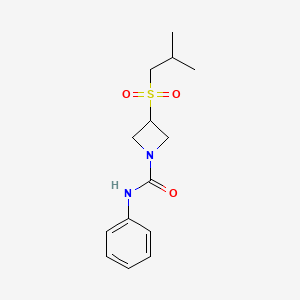
![4-chloro-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2571230.png)
